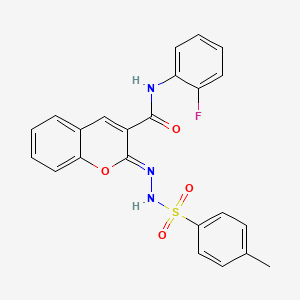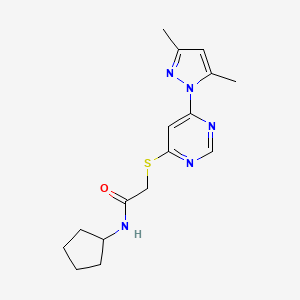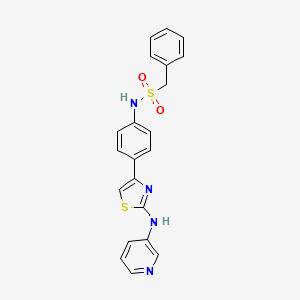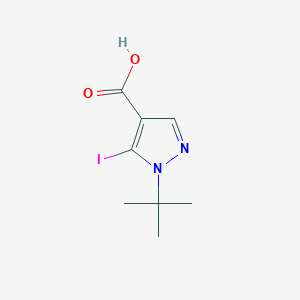
1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular weight of 294.09 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid, can be achieved through various methods. One approach involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The IUPAC name for this compound is 1-(tert-butyl)-4-iodo-1H-pyrazole-5-carboxylic acid . The InChI code is 1S/C8H11IN2O2/c1-8(2,3)11-6(7(12)13)5(9)4-10-11/h4H,1-3H3,(H,12,13) .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can also provide a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Reactivity and Derivative Formation
1-tert-Butyl-5-iodo-1H-pyrazole-4-carboxylic acid is a compound that can participate in various chemical reactions due to its reactive functional groups. For example, the reactivity of pyrazole derivatives has been extensively studied, showcasing their potential in forming biologically active compounds. In one study, pyrazolo[5,1-c][1,2,4]triazine derivatives were synthesized and their reactivity investigated. These compounds were obtained through reactions involving carboxylic acids chlorides and amine groups, leading to the formation of corresponding amides. Such reactions underscore the versatility of pyrazole derivatives in synthesizing compounds with potential pharmacological actions (Mironovich & Shcherbinin, 2014).
Catalytic Applications
Pyrazole derivatives also find applications in catalysis. For instance, new polynuclear copper(I) pyrazolate complexes were synthesized, demonstrating significant catalytic activity in the cyclopropanation of olefins. This suggests the potential of pyrazole-based compounds in catalytic processes, contributing to more efficient and selective chemical transformations (Maspero et al., 2003).
Structural and Supramolecular Chemistry
In the field of supramolecular chemistry, pyrazole derivatives play a crucial role in the formation of complex molecular structures. One study demonstrated the self-assembly of layered molecular arrays directed by NH⋅⋅⋅O hydrogen bonding, involving 4-tert-butylbenzoic acid and aliphatic diamines. Such studies highlight the significance of pyrazole and its derivatives in constructing sophisticated molecular architectures with potential applications in materials science and nanotechnology (Armstrong et al., 2002).
Synthetic Methodologies
Furthermore, pyrazole derivatives serve as intermediates in the synthesis of a wide range of compounds. A novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was developed, showcasing the utility of pyrazole derivatives in creating compounds with potential biological activity. This method highlights the adaptability and utility of pyrazole derivatives in synthetic organic chemistry, providing efficient routes to target molecules (Bobko et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-tert-butyl-5-iodopyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-8(2,3)11-6(9)5(4-10-11)7(12)13/h4H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPPEYUQMYMQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

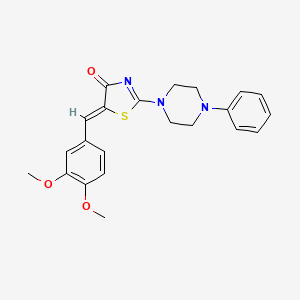
![1-(3,5-Difluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]methanesulfonamide](/img/structure/B2560922.png)


![2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one](/img/structure/B2560926.png)


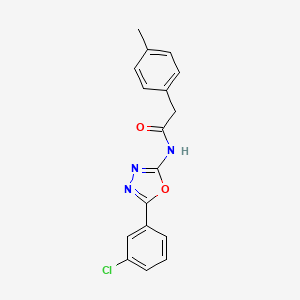
![4-[4-Chloro-2-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2560933.png)
![2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2560936.png)

